N-(2-(Dimethylamino)ethyl)-3-ethyl-5-methylisoxazole-4-carboxamide
Description
N-(2-(Dimethylamino)ethyl)-3-ethyl-5-methylisoxazole-4-carboxamide is a chemical compound with a complex structure that includes an isoxazole ring, an ethyl group, a methyl group, and a dimethylaminoethyl side chain
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-5-9-10(8(2)16-13-9)11(15)12-6-7-14(3)4/h5-7H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSAWJJPDFQAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCCN(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-3-ethyl-5-methylisoxazole-4-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-3-ethyl-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-3-ethyl-5-methylisoxazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-3-ethyl-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives with different substituents, such as:
- N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide
- N-(2-(Dimethylamino)ethyl)carboxamide derivatives of quinolines and quinoxalines .
Uniqueness
What sets N-(2-(Dimethylamino)ethyl)-3-ethyl-5-methylisoxazole-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Biological Activity
N-(2-(Dimethylamino)ethyl)-3-ethyl-5-methylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to summarize the available data on its biological activity, including in vitro and in vivo studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H18N4O2
- Molecular Weight : 250.30 g/mol
This compound exhibits its biological activity through various mechanisms:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. It has shown promising results against several cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in cancer progression, such as kinases and proteases. This inhibition may contribute to its cytotoxic effects on cancer cells.
- Antiviral Properties : Some derivatives of isoxazole compounds have demonstrated antiviral activity, potentially positioning this compound as a candidate for further antiviral research.
In Vitro Studies
Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines using standard viability assays (e.g., MTT assay). The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT29 (Colorectal Cancer) | 58.4 | |
| A549 (Lung Adenocarcinoma) | 124.6 | |
| MCF7 (Breast Cancer) | 171.8 | |
| L929 (Normal Fibroblasts) | >200 |
In Vivo Studies
In vivo evaluations have demonstrated that the compound exhibits a favorable pharmacokinetic profile, with good absorption and distribution characteristics. Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential efficacy as an anticancer agent.
Case Studies
- Colorectal Cancer Treatment : In a specific study involving colorectal cancer xenografts, administration of this compound resulted in a significant reduction in tumor volume compared to untreated controls, indicating its therapeutic potential .
- Combination Therapy : Research has explored the use of this compound in combination with standard chemotherapy agents like cisplatin and fluorouracil. Results indicated enhanced efficacy and reduced toxicity when used in combination therapies, suggesting potential benefits for patient treatment regimens .
Safety Profile
Preliminary toxicity assessments indicate that this compound has a relatively low toxicity profile against normal human dermal fibroblasts (NHDF), with selectivity indices suggesting better safety compared to traditional chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
